molecular formula C19H27F2N3O B2755902 (3,4-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1421497-36-0

(3,4-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2755902
CAS No.: 1421497-36-0
M. Wt: 351.442
InChI Key: ZEZDOCFDBYMFPR-UHFFFAOYSA-N
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Description

The compound (3,4-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone is a chemical compound with a complex structure . It contains a difluorophenyl group, a dimethylpiperazine group, and a piperidine group .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups . It includes a difluorophenyl group, a dimethylpiperazine group, and a piperidine group . The exact molecular weight and other details may vary depending on the specific synthesis process and any potential impurities .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . For instance, the compound (2,4-Difluorophenyl)(4-piperidinyl)methanone oxime hydrochloride has a molecular weight of 276.71 and is a white to almost white crystal or powder .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed synthetic routes and characterized several compounds structurally similar to "(3,4-Difluorophenyl)(4-((2,4-dimethylpiperazin-1-yl)methyl)piperidin-1-yl)methanone," focusing on their preparation and structural elucidation. For example, Mallesha and Mohana (2014) reported the synthesis and in vitro antimicrobial activity of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, highlighting their potential as antimicrobial agents due to good activity against certain bacterial and fungal strains Mallesha & Mohana, 2014.

Antimicrobial Applications

The antimicrobial properties of compounds related to "this compound" have been a significant area of investigation. The aforementioned study by Mallesha and Mohana (2014) is a prime example, where some derivatives exhibited promising activity against pathogenic bacterial and fungal strains, suggesting potential for further research and development in antimicrobial therapies.

Molecular and Structural Studies

Detailed molecular and structural studies have been conducted to understand the properties and potential applications of these compounds. For instance, Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a closely related compound, providing insights into its stability, electronic structure, and potential applications in materials science Karthik et al., 2021.

Potential for Material Science Applications

Some derivatives have been explored for their potential applications in material science, such as in the development of poly(arylene ether sulfone) membranes with pendant benzyl-quaternary ammonium groups for ion exchange applications, as reported by Shi et al. (2017). These studies highlight the versatility and potential utility of these compounds in various scientific and technological fields Shi et al., 2017.

Properties

IUPAC Name

(3,4-difluorophenyl)-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F2N3O/c1-14-12-22(2)9-10-24(14)13-15-5-7-23(8-6-15)19(25)16-3-4-17(20)18(21)11-16/h3-4,11,14-15H,5-10,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZDOCFDBYMFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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